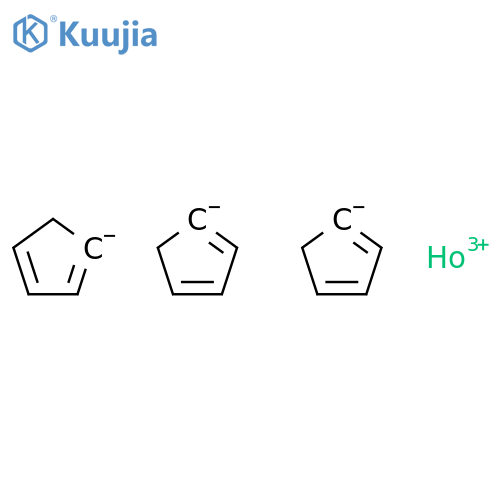Cas no 1272-22-6 (tris(η5-cyclopenta-2,4-dien-1-yl)holmium)

1272-22-6 structure
商品名:tris(η5-cyclopenta-2,4-dien-1-yl)holmium
tris(η5-cyclopenta-2,4-dien-1-yl)holmium 化学的及び物理的性質
名前と識別子
-
- tris(η5-cyclopenta-2,4-dien-1-yl)holmium
- Tris(cyclopentadienyl)holmium(III)
- TRIS(CYCLOPENTADIENYL)HOLMIUM
- Tris(cyclopentadienyl)homium
- tris(eta5-cyclopenta-2,4-dien-1-yl)holmium
- holmium(3+)
- TRIS(CYCLOPENTADIENYL)HOLMIUM, 99.9%
- TRIS(CYCLOPENTADIENYL)HOLMIUM(III), 98%
- AKOS025294250
- cyclopenta-1,3-diene;holmium(3+)
- C5-cyclopenta-2,4-dien-1-yl)holmium
- 1272-22-6
- tris(
-
- MDL: MFCD03427140
- インチ: InChI=1S/C5H10.C5H6.C5H5.Ho/c3*1-2-4-5-3-1;/h1-5H2;1-4H,5H2;1-5H;
- InChIKey: GSSXOKLXFDKHHP-UHFFFAOYSA-N
- ほほえんだ: C1CCCC1.C1=CCC=C1.C1=CC=C[CH]1.[Ho]
計算された属性
- せいみつぶんしりょう: 360.04800
- どういたいしつりょう: 360.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 11.6
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: ライトオレンジ粉末
- 密度みつど: g/cm3
- ゆうかいてん: 252 °C (dec.)(lit.)
- ふってん: 230°C (vac.)
- フラッシュポイント: 230°C subl. (vac.)
- PSA: 0.00000
- LogP: 3.06450
- かんど: Moisture Sensitive
- ようかいせい: 反応が強い
tris(η5-cyclopenta-2,4-dien-1-yl)holmium セキュリティ情報
- 危険物輸送番号:UN 3395 4.3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-14/15
- セキュリティの説明: S; S43; S7/8
-
危険物標識:

- 包装カテゴリ:III
- 危険レベル:4.1
- 包装等級:III
- セキュリティ用語:4.1
- 包装グループ:III
- リスク用語:R11; R14/15
- 危険レベル:4.1
tris(η5-cyclopenta-2,4-dien-1-yl)holmium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB204393-1 g |
Tris(cyclopentadienyl)holmium, 98%; . |
1272-22-6 | 98% | 1g |
€135.00 | 2023-06-23 | |
| abcr | AB204393-5 g |
Tris(cyclopentadienyl)holmium, 98%; . |
1272-22-6 | 98% | 5g |
€597.00 | 2023-06-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44302-1g |
Tris(cyclopentadienyl)holmium(III), 98% |
1272-22-6 | 98% | 1g |
¥2251.00 | 2023-04-13 | |
| abcr | AB204393-5g |
Tris(cyclopentadienyl)holmium, 98%; . |
1272-22-6 | 98% | 5g |
€590.00 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-BD759-100mg |
Tris(cyclopentadienyl)holmium(III) |
1272-22-6 | 98% | 100mg |
¥446.0 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44302-5g |
Tris(cyclopentadienyl)holmium(III), 98% |
1272-22-6 | 98% | 5g |
¥11256.00 | 2023-04-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-BD759-250mg |
Tris(cyclopentadienyl)holmium(III) |
1272-22-6 | 98% | 250mg |
¥1044.0 | 2022-02-28 | |
| abcr | AB204393-1g |
Tris(cyclopentadienyl)holmium, 98%; . |
1272-22-6 | 98% | 1g |
€134.20 | 2025-02-19 | |
| Ambeed | A603060-5g |
Tris(cyclopentadienyl)holmium |
1272-22-6 | 5g |
$1555.0 | 2024-04-25 |
tris(η5-cyclopenta-2,4-dien-1-yl)holmium 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1272-22-6 (tris(η5-cyclopenta-2,4-dien-1-yl)holmium) 関連製品
- 13769-43-2(potassium metavanadate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 4964-69-6(5-Chloroquinaldine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1272-22-6)tris(η5-cyclopenta-2,4-dien-1-yl)holmium

清らかである:99%
はかる:5g
価格 ($):368.0